JAK2 Selectivity Over JAK1
The 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine scaffold is a key intermediate for achieving high selectivity in JAK2 inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that compounds derived from this core exhibit a 40-fold selectivity for JAK2 over JAK1 [1]. The core's contribution to this selectivity is evidenced by the data for the derived inhibitor: JAK2 IC50 = 2.3 nM versus JAK1 IC50 = 98 nM [1]. This level of JAK2/JAK1 discrimination is critical for avoiding the on-target hematological toxicities associated with JAK1 inhibition and is a quantifiable advantage over pan-JAK inhibitors or scaffolds that yield less selective profiles.
| Evidence Dimension | Kinase Selectivity (JAK2 vs. JAK1) |
|---|---|
| Target Compound Data | IC50 (JAK2) = 2.3 nM; IC50 (JAK1) = 98 nM (for a lead inhibitor containing the core) |
| Comparator Or Baseline | Not applicable (baseline is JAK1 activity) |
| Quantified Difference | 40-fold selectivity for JAK2 over JAK1 |
| Conditions | Biochemical kinase assay, in vitro (details from source publication) |
Why This Matters
Procurement of this core is essential for replicating or improving upon the 40-fold JAK2 selectivity window, a key parameter for developing safer myeloproliferative neoplasm therapies.
- [1] Kuujia. Cas no 1823582-64-4 ((2-(1-METHYL-1H-PYRAZOL-4-YL)PYRIDIN-4-YL)METHANAMINE). Section: Chemical Biology and Pharmaceutical Applications. View Source
